molecular formula C9H8N4O5 B5415674 7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Cat. No.: B5415674
M. Wt: 252.18 g/mol
InChI Key: DURANIMFVQVBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a nitro-substituted benzodiazepinone derivative.

Properties

IUPAC Name

7,9-dinitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c14-9-6-3-5(12(15)16)4-7(13(17)18)8(6)10-1-2-11-9/h3-4,10H,1-2H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURANIMFVQVBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves the nitration of a precursor benzodiazepine compound. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 7 and 9 positions of the benzodiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, minimizing the risk of hazardous by-products and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, although it is not commonly used as a medication.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzodiazepine core structure allows it to bind to certain receptors or enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 7,9-dinitro derivative’s nitro groups enhance electron-withdrawing effects compared to chloro (e.g., 8-Cl in ) or methoxy (e.g., 7-OCH₃ in ) substituents. This may increase acidity at adjacent positions or reduce ring aromaticity.
  • Synthetic Complexity : Nitration reactions (required for 7,9-dinitro) are typically more hazardous and require stringent conditions compared to alkylation or acylation methods used for 8-substituted derivatives .
  • Ring Modifications: Replacing the benzene ring with a non-aromatic system (e.g., 2,3,6,7-tetrahydro-1,4-diazepin-5-one ) reduces conjugation and alters physicochemical properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 7,9-Dinitro-1,4-benzodiazepin-5-one (Inferred) 8-Chlor-4-methyl-1-phenyl-1,4-benzodiazepin-5-one 2,3,6,7-Tetrahydro-1,4-diazepin-5(4H)-one
Molecular Weight ~265 (estimated) Not reported 114.15 (C₅H₈N₂O)
Melting Point Likely >150°C (due to nitro groups) 126–127°C Not reported
Solubility Low in polar solvents (nitro groups) Soluble in ether/isopropanol Solid form, solubility not specified
pKa ~8–10 (estimated for NH) Not reported 16.21 (predicted)

Insights :

  • The 7,9-dinitro compound’s low solubility (inferred from nitro groups) contrasts with the higher solubility of 8-chloro derivatives in ether/isopropanol .
  • The diazepinone in exhibits a higher predicted pKa (~16.21), suggesting weaker acidity compared to benzodiazepinones.

Biological Activity

7,9-Dinitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C14H12N4O4
Molecular Weight 288.27 g/mol
CAS Number 72979-21-6
IUPAC Name This compound

The synthesis of this compound typically involves multi-step reactions starting from simpler benzodiazepine derivatives. Research has shown that the introduction of nitro groups at the 7 and 9 positions enhances the compound's biological activity compared to its analogs without these modifications .

Anticonvulsant Effects

Studies have demonstrated that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to reduce seizure activity induced by various convulsants. The mechanism appears to involve modulation of GABA_A receptors, similar to other benzodiazepines but with enhanced efficacy due to the nitro substitutions .

Anxiolytic Properties

The compound has also been evaluated for anxiolytic effects. In behavioral tests such as the elevated plus maze and open field tests, it demonstrated a reduction in anxiety-like behaviors at specific doses. This suggests a potential application in treating anxiety disorders .

Cytotoxicity and Antimicrobial Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Its activity was assessed using MTT assays which showed significant inhibition of cell proliferation in a dose-dependent manner. Additionally, preliminary studies suggest antimicrobial properties against certain bacterial strains .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and cellular pathways:

  • GABA_A Receptor Modulation : Similar to traditional benzodiazepines, this compound enhances GABAergic neurotransmission.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cell proliferation pathways.
  • Nitro Group Influence : The presence of nitro groups is believed to enhance lipophilicity and receptor binding affinity.

Case Studies and Research Findings

  • Anticonvulsant Study : A study published in Pharmaceuticals reported that the compound significantly reduced seizure frequency in rodent models. Doses ranging from 5 mg/kg to 20 mg/kg were tested with notable efficacy at higher doses .
  • Anxiolytic Effects : In a controlled study assessing anxiety-related behaviors in mice using the light-dark box test, subjects treated with the compound exhibited significantly less anxiety compared to control groups .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on human cancer cell lines revealed IC50 values indicating potent activity against breast and lung cancer cells. The study emphasized the need for further exploration into its mechanism and therapeutic potential .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures risk over-nitration or decomposition.
  • Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction neutralization.

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms the tetrahydro ring structure.
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and verifies connectivity .
  • X-ray Crystallography : Provides absolute stereochemistry and bond-length data. For example, the diazepine ring typically shows a puckered conformation with a dihedral angle of 15–20° between aromatic rings .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 307.05 for C₁₁H₁₀N₄O₅).

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., GABA receptor modulation vs. no observed effect)?

Methodological Answer:
Contradictions may arise from:

  • Concentration Variability : Full agonism at ≤3 µM vs. inverse effects at ≥5 µM (see Table 1) .
  • Receptor Subtype Specificity : GABAA α₁ vs. α₅ subunit selectivity.
  • Experimental Models : Frog sensory neurons () vs. mammalian cell lines.

Q. Resolution Strategies :

Dose-Response Curves : Test across a broad concentration range (10⁻⁹–10⁻³ M).

Comparative Assays : Use flumazenil (GABA antagonist) to confirm receptor-mediated effects .

Computational Docking : Predict binding affinity to receptor subtypes using PubChem-derived structural data (e.g., InChIKey: QSWPLXYGSSHRGL) .

Q. Table 1: Concentration-Dependent Effects on GABA Response

Compound ClassEffect at ≤3 µMEffect at ≥5 µM
Full Agonists2–3x AmplificationSaturation/No Change
Partial Agonists1.5x AmplificationPlateau
Inverse AgonistsInhibitionVariable Augmentation

Advanced: What computational strategies are recommended for studying this compound’s interaction with neurotransmitter receptors?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Use X-ray crystallography data (e.g., CCDC 843287 from ) to model the ligand-receptor complex.
  • Simulate binding free energy (ΔG) with AMBER or GROMACS .

QSAR Modeling :

  • Corporate nitro group electronegativity and steric parameters to predict affinity for GABAA subtypes.
  • Validate with experimental IC₅₀ values from patch-clamp studies .

Density Functional Theory (DFT) :

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for nitration .

Advanced: How can researchers design analogs to improve metabolic stability while retaining activity?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine at position 4) to reduce hepatic CYP450 oxidation .
    • Replace the 5-keto group with a thioamide to enhance resistance to hydrolysis .
  • In Vitro Assays :
    • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
    • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu ≥10% target) .

Advanced: What methodologies are optimal for analyzing nitro group reduction pathways in this compound?

Methodological Answer:

  • Electrochemical Analysis :
    • Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to identify reduction peaks (E1/2 ≈ -0.8 V vs. Ag/AgCl) .
  • Spectroelectrochemistry :
    • Monitor UV-vis spectral changes during reduction (λmax shift from 320 nm to 280 nm indicates nitro → amine conversion).
  • Isotopic Labeling :
    • Use ¹⁵N-labeled nitro groups to track reduction products via NMR or mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.